9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin
Overview
Description
“9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin” is a compound with the molecular formula C23H31N5O4 and a molecular weight of 441.523 . It is also known as 9-Desfluoro levofloxacin or Defluoro Levofloxacin. It is an impurity found in the antibiotic medication Levofloxacin.
Molecular Structure Analysis
The molecular structure of “9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin” is represented by the formula C23H31N5O4 . The exact structure would require more detailed analysis or experimental data.Scientific Research Applications
Quantitative Analysis in Human Plasma
Levofloxacin, including its specific form 9-Defluoro-9-(4-methyl-1-piperazinyl), has been the subject of research for its analysis in human plasma. A study developed and validated a densitometric HPTLC method for this purpose, highlighting its significance in monitoring drug levels in clinical settings (Namur, Cariño, & González-de la Parra, 2008).
Synthesis and Purification
Another research area involves the synthesis and purification of Levofloxacin hemihydrates. Investigations have focused on efficient, environmentally-friendly methods for synthesizing and purifying Levofloxacin, emphasizing the need for inexpensive and non-toxic mediums for industrial-scale production (Bagherpoor, Hosseini, & Golmohammadi, 2014).
Formulation and Nanoparticle Delivery
Research on Levofloxacin also includes its formulation into nanoparticles for targeted drug delivery. Studies have formulated sodium alginate nanospheres containing Levofloxacin, exploring its potential for localized treatment of infections with enhanced therapeutic efficacy (Balaji, Raghunathan, & Revathy, 2015).
Pharmacokinetics in Animals
The pharmacokinetics of Levofloxacin have been extensively studied in various animal species. These studies provide valuable insights into the drug's metabolism and distribution in different biological systems, which is crucial for its application in veterinary medicine as well as understanding its effects in humans (Dumka & Srivastava, 2007).
properties
IUPAC Name |
(2S)-2-methyl-6,7-bis(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-15-14-32-22-19-16(21(29)17(23(30)31)13-28(15)19)12-18(26-8-4-24(2)5-9-26)20(22)27-10-6-25(3)7-11-27/h12-13,15H,4-11,14H2,1-3H3,(H,30,31)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSLQLSKDDWMBP-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747435 | |
Record name | (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin | |
CAS RN |
1329833-82-0 | |
Record name | (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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